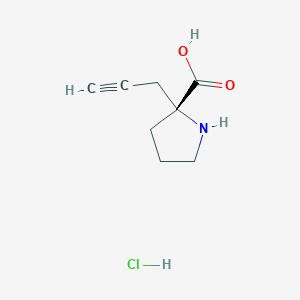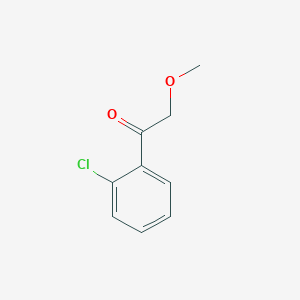![molecular formula C21H26N4O3S B2882060 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 1030105-99-7](/img/structure/B2882060.png)
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
In 2006, a series of compounds with the 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl) scaffold were reported . These compounds were screened as HCV polymerase inhibitors . The structure-activity relationships (SAR) of substituents on the quinolinone ring were studied, leading to the discovery of a potent inhibitor with excellent potency in biochemical and cellular assays .Molecular Structure Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring can have many functional groups attached to it, which are responsible for its activity . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .科学的研究の応用
Toxicological Evaluation for Food and Beverage Applications
A study conducted by Arthur et al. (2015) evaluated the toxicological profile of structurally related flavors, highlighting their safety for use in food and beverage applications. The compounds exhibited minimal oxidative metabolism, with rapid elimination and no genotoxic concerns in both in vitro and in vivo assessments. The findings suggest potential applications in enhancing food flavors without adverse health effects (Arthur et al., 2015).
Synthetic Chemistry and Biological Properties
Research by Chern et al. (1991) and Ukrainets et al. (2017) has contributed to the synthetic methodologies of benzothiadiazine derivatives, offering pathways to compounds with potential diuretic and analgesic properties. These studies provide a foundation for developing new pharmaceuticals and understanding the chemical properties of benzothiadiazine-based compounds (Chern et al., 1991); (Ukrainets et al., 2017).
Pharmacological Studies
Investigations into the pharmacological effects of benzothiadiazine derivatives have shown their potential in treating various conditions. For example, Kamal et al. (2011) studied the anticancer activities of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, finding moderate to good inhibitory activity against several cancer cell lines. These findings suggest the therapeutic potential of these compounds in oncology (Kamal et al., 2011).
Pesticidal and Antimicrobial Applications
Research by Khan et al. (1995) on the pesticidal activities of benzodiazepine derivatives indicates their potential use in agricultural applications. Additionally, Dawood et al. (2005) synthesized triazole, oxa(thia)diazole, and thiadiazine derivatives, evaluating their antimicrobial efficacy. These studies highlight the diverse applications of benzothiadiazine derivatives in controlling pests and pathogens (Khan et al., 1995); (Dawood et al., 2005).
作用機序
Target of Action
The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a key target for antiviral drugs .
Mode of Action
The compound acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . It binds to the polymerase, preventing it from synthesizing new viral RNA strands . This inhibits the replication of the virus within the host cells .
Biochemical Pathways
The compound affects the HCV replication pathway. By inhibiting the RNA-dependent RNA polymerase, it disrupts the viral replication cycle . This prevents the production of new virus particles, limiting the spread of the infection within the host .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been found to exhibit effective concentrations in the range of 16.4–59.8 μM
Result of Action
The inhibition of the HCV RNA-dependent RNA polymerase results in a significant reduction in viral replication . This leads to a decrease in the viral load within the host, alleviating the symptoms of the infection and potentially leading to the clearance of the virus .
特性
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-2-25(17-9-4-3-5-10-17)16-8-15-22-21(26)14-13-20-23-18-11-6-7-12-19(18)29(27,28)24-20/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRDMEXGYYOLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881977.png)
![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)
![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)
![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)



![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)
